Diacetone-D-glucose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

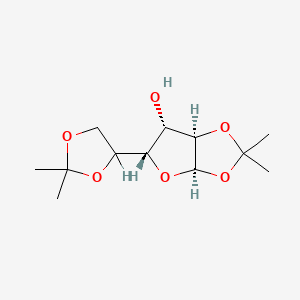

IUPAC Name |

(3aR,5S,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6?,7-,8+,9+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJGAYKWRDILTF-DEMCRKGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC(O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889355 | |

| Record name | .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Diacetoneglucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

582-52-5 | |

| Record name | .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diacetone-D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This versatile intermediate is a crucial starting material in the synthesis of numerous carbohydrate-based derivatives and pharmaceuticals. This document details the reaction mechanism, provides structured quantitative data from various synthetic approaches, outlines detailed experimental protocols, and includes visual diagrams to illustrate the core concepts.

Core Reaction Mechanism

The synthesis of this compound from D-glucose and acetone (B3395972) is a classic example of acid-catalyzed acetal (B89532) formation. The reaction proceeds by protecting two pairs of hydroxyl groups on the glucose molecule with isopropylidene groups derived from acetone. The reaction's selectivity for the 1,2 and 5,6 hydroxyl groups is a key feature, driven by the stereochemistry of the glucose molecule in its furanose form.

The overall transformation can be summarized as follows:

D-Glucose + 2 Acetone (Acid Catalyst) ⇌ 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose + 2 H₂O

The reaction is an equilibrium process. To achieve high yields, the water generated during the reaction must be removed, typically by using a dehydrating agent or azeotropic distillation.[1][2]

The step-by-step mechanism involves the following key stages:

-

Ring Closure of Glucose: In solution, D-glucose exists in equilibrium between its open-chain and cyclic hemiacetal forms. The reaction proceeds through the furanose form.

-

Protonation of Acetone: The acid catalyst (e.g., H₂SO₄ or a Lewis acid like BF₃) protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Glucose Hydroxyls: The hydroxyl groups of the glucose molecule act as nucleophiles, attacking the activated acetone. This occurs sequentially at the 1,2 and 5,6 positions.

-

Formation of Hemiacetal Intermediates: The initial attack forms a hemiacetal intermediate.

-

Formation of the Acetal (Isopropylidene) Group: A second alcohol group from the glucose molecule attacks the hemiacetal, and after a series of proton transfer and dehydration steps, the stable five-membered dioxolane ring of the isopropylidene group is formed.

-

Repeat for the Second Acetal Group: The process is repeated at the 5,6-hydroxyl positions to yield the final this compound product.

References

Spectroscopic Profile of Diacetone-D-Glucose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), a pivotal intermediate in carbohydrate chemistry and a valuable chiral building block in drug development. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to facilitate its use in research and development. Detailed experimental protocols for acquiring such data are also provided, alongside logical workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by well-resolved signals corresponding to the protons of the glucofuranose ring and the isopropylidene protecting groups.

| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.92 | d | 3.6 |

| H-2 | 4.51 | d | 3.6 |

| H-3 | ~4.30 | m | - |

| H-4 | ~4.05 | m | - |

| H-5 | ~4.30 | m | - |

| H-6a | ~4.14 | m | - |

| H-6b | ~3.99 | m | - |

| CH₃ (isopropylidene) | 1.48 | s | - |

| CH₃ (isopropylidene) | 1.43 | s | - |

| CH₃ (isopropylidene) | 1.35 | s | - |

| CH₃ (isopropylidene) | 1.30 | s | - |

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule. The following data is for a closely related derivative, 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose, and serves as a close approximation.[1]

| Carbon (C) | Chemical Shift (δ, ppm) |

| C-1 | 105.2 |

| C-2 | 83.7 |

| C-3 | 82.7 |

| C-4 | 79.8 |

| C-5 | 72.1 |

| C-6 | 67.6 |

| C (quat, isopropylidene) | 112.7 |

| C (quat, isopropylidene) | 109.6 |

| CH₃ (isopropylidene) | 26.9 |

| CH₃ (isopropylidene) | 26.6 |

| CH₃ (isopropylidene) | 26.2 |

| CH₃ (isopropylidene) | 25.2 |

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is typically acquired from a KBr pellet or a Nujol mull.[2] The spectrum is dominated by absorptions corresponding to C-H and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2990-2850 | Strong | C-H stretch (alkane) |

| 1380, 1370 | Medium | C-H bend (gem-dimethyl of isopropylidene) |

| 1250-1000 | Strong | C-O stretch (ethers and alcohol) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure. For this compound, electron ionization (EI) is a common method.

| m/z | Relative Intensity | Assignment |

| 260 | Low | [M]⁺ (Molecular Ion) |

| 245 | High | [M - CH₃]⁺ |

| 101 | High (often base peak) | Fragment from the 1,2-O-isopropylidene group |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

-

Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 220 ppm

-

Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

-

Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be collected first.

Electron Ionization Mass Spectrometry (EI-MS)

-

Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

The detector records the abundance of each ion to generate the mass spectrum.

Visualization of Workflows and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of how the data is used for structure elucidation.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Logical relationship for structure elucidation.

References

An In-depth Technical Guide to the Chemical Properties of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly referred to as diacetone glucose, is a pivotal carbohydrate derivative extensively utilized in synthetic organic chemistry. Its unique structural feature, a free hydroxyl group at the C-3 position while other hydroxyls are protected by isopropylidene groups, renders it a versatile starting material for the synthesis of a wide array of complex molecules, including rare sugars, nucleoside analogues, and various bioactive compounds. This guide provides a comprehensive overview of its chemical properties, key reactions, and applications, with a focus on experimental details and data presentation for the scientific community.

Physicochemical Properties

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a white crystalline solid.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₆ | [2] |

| Molecular Weight | 260.28 g/mol | [2] |

| Melting Point | 109-113 °C | [2] |

| Optical Rotation [α]D²⁰ | -18° (c = 1% in H₂O) | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility | Slightly soluble in water; soluble in chloroform, ethanol, hot ether, and acetone (B3395972). | [1] |

| CAS Number | 582-52-5 | [2] |

Spectroscopic Data

The structural elucidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and its derivatives relies heavily on various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum is characterized by distinct signals for the anomeric proton (H-1), the protons of the furanose ring, the exocyclic side chain, and the four methyl groups of the two isopropylidene protectors. The coupling constants provide valuable information about the stereochemistry of the molecule. |

| ¹³C NMR | The carbon NMR spectrum shows 12 distinct signals corresponding to the carbon atoms in the molecule, including the characteristic signals for the ketal carbons of the isopropylidene groups. |

| IR Spectroscopy | The infrared spectrum exhibits a broad absorption band in the region of 3400-3600 cm⁻¹ corresponding to the O-H stretching of the free hydroxyl group at C-3. Strong C-O stretching bands are also observed. |

| Mass Spectrometry | Electron ionization mass spectrometry (EI-MS) typically shows characteristic fragmentation patterns, which can be used for structural confirmation. |

Key Reactions and Experimental Protocols

The reactivity of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is dominated by the free hydroxyl group at the C-3 position, making it a versatile precursor for various chemical transformations.

Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

The most common method for the synthesis of diacetone glucose involves the acid-catalyzed reaction of D-glucose with acetone.

Experimental Protocol:

A mixture of D-glucose (e.g., 75.0 g), anhydrous acetone (e.g., 300 mL), and a catalytic amount of a suitable acid (e.g., iodine) is prepared.[3][4] The reaction mixture is stirred at a controlled temperature (e.g., 60°C) for several hours (e.g., 8 hours).[3] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvents are removed under reduced pressure. The residue is then treated with a mixture of water, hexane, and diethyl ether to precipitate the product. The solid is filtered, washed, and dried to yield 1,2:5,6-di-O-isopropylidene-α-D-ribohexofuranos-3-ulose as a monohydrate.[3]

Oxidation to 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose

The free hydroxyl group at C-3 can be readily oxidized to a ketone, yielding the corresponding 3-ulose derivative, a valuable intermediate for the synthesis of rare sugars.

Experimental Protocol:

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (e.g., 75.0 g) is dissolved in a mixture of dimethyl sulfoxide (B87167) (DMSO, 300 mL) and acetic anhydride (B1165640) (150 mL).[3] The mixture is stirred at an elevated temperature (e.g., 60°C) for several hours (e.g., 8 hours), with the reaction progress monitored by TLC.[3] After completion, the solvents are removed under reduced pressure. The residue is then stirred with a mixture of water, hexane, and diethyl ether. The resulting solid product is filtered, washed with a hexane-ether mixture, and dried under reduced pressure to give 1,2:5,6-di-O-isopropylidene-α-D-ribohexofuranos-3-ulose monohydrate.[3]

References

A Technical Guide to the Commercial Availability and Suppliers of Diacetone-D-Glucose

For Researchers, Scientists, and Drug Development Professionals

Diacetone-D-glucose, also known by its systematic name 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a versatile and pivotal intermediate in carbohydrate chemistry and the synthesis of a wide array of pharmaceutical compounds. Its unique structure, featuring a protected furanose ring with a free hydroxyl group at the C-3 position, makes it an ideal starting material for numerous chemical transformations. This guide provides an in-depth overview of its commercial availability, key suppliers, and the technical specifications relevant to research and drug development.

Commercial Landscape and Key Suppliers

This compound is readily available from a multitude of chemical suppliers, ranging from large multinational corporations to specialized fine chemical manufacturers. The compound is typically offered in various grades of purity, with research-grade material commonly exceeding 98%. For pharmaceutical applications, suppliers may offer higher purity grades with more stringent quality control.

Below is a comparative table of prominent suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities | CAS Number | Synonyms |

| Sigma-Aldrich (Merck) | 98% | Grams to Kilograms | 582-52-5 | 1,2:5,6-diisopropylidene-D-glucose, D-Glucose diacetonide, this compound[1] |

| Thermo Scientific | >98.0% (GC) | 25 g, 100 g, 500 g | 582-52-5 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose[2] |

| Chem-Impex | ≥ 98% (GC) | 25 g, 100 g, 250 g, 1 kg, 5 kg | 582-52-5 | 1,2:5,6-Di-O-isopropyldene-a-D-glucofuranose[3] |

| ChemScene | ≥95% | 25 g, 100 g | 582-52-5 | D-Glucose diacetonide; 1,2:5,6-Diisopropylidene-D-glucose[4] |

| Santa Cruz Biotechnology | Not specified | Not specified | 582-52-5 | Glucose Bisacetonide[5] |

| Key Organics | >98% | 1 mg to 1000 g | 582-52-5 | This compound[6] |

| Apollo Scientific | Not specified | 50 g, 100 g, 250 g | 582-52-5 | 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose |

| Biosynth | Not specified | Not specified | 582-52-5 | 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose[7] |

| Siddhi Vinayka Spechem Pvt Ltd | 98% | 500 g, 1 kg, 5 kg, 25 kg, and multi-ton | 582-52-5 | Diacetone D Glucose[8] |

| Muby Chemicals | 98% minimum | Wholesale and retail | 582-52-5 | 1,2,5,6-diisopropylidene-D-glucose, D-Glucose diacetonide[9] |

| Wuhan Fortuna Chemical Co., Ltd. | Not specified | Bulk and wholesale | 582-52-5 | This compound[10] |

| Zhejiang Synose Tech Co., Ltd. | Not specified | Not specified | 582-52-5 | This compound;1,2:5,6-Diisopropylidene-D-glucose;D-Glucose diacetonide[11] |

| COLORKEM | High quality | Not specified | Not specified | This compound[12] |

| XINXIANG AURORA BIOTECHNOLOGY CO., LTD. | ≥ 98% | Not specified | 582-52-5 | This compound |

Applications in Research and Drug Development

This compound is a cornerstone building block in the synthesis of a variety of biologically active molecules. Its utility stems from the selective protection of four of the five hydroxyl groups of glucose, leaving the C-3 hydroxyl group accessible for further chemical modification. This strategic protection allows for precise control over subsequent reactions.

Key applications include:

-

Synthesis of Novel Carbohydrate Derivatives: It serves as a precursor for the synthesis of rare sugars and modified monosaccharides. For example, it is used in the preparation of L-gulose and allose.[2][10]

-

Chiral Pool Starting Material: As a readily available and inexpensive chiral molecule, it is an excellent starting point for the asymmetric synthesis of complex natural products and pharmaceuticals.[13]

-

Development of Therapeutic Agents: this compound has been utilized in the synthesis of potential anti-cancer and anti-HIV agents.[13] It has also been used to create fluorinated hexopyranose glycolysis inhibitors for the potential treatment of brain tumors.[7]

Experimental Protocols for Synthesis

The industrial-scale synthesis of this compound is well-established. The following protocols are based on patented methodologies, providing a detailed look into its preparation.

Method 1: Boron Trifluoride Catalyzed Ketalization

This process involves the reaction of α-D-glucose with acetone (B3395972) in the presence of a Lewis acid catalyst.

Materials:

-

α-D-glucose

-

Acetone

-

Boron trifluoride etherate (Lewis acid catalyst)

-

Dichloromethane (extraction solvent)

-

Cyclohexane (B81311) (recrystallization solvent)

-

Aqueous sodium hydroxide (B78521) solution

Procedure:

-

Charge a suitable autoclave with α-D-glucose.

-

Add a mixture of acetone and boron trifluoride etherate to the autoclave.

-

Heat the reaction mixture to a temperature between 80°C and 130°C, allowing the pressure to build to at least 2.5 bar.

-

Distill off the volatile components and replace the distilled volume with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.

-

Evaporate the reaction mixture at a temperature between 30°C and 70°C.

-

Mix the residue with an aqueous solution of a base to neutralize the catalyst.

-

Evaporate the mixture again under the same temperature conditions.

-

Extract the product with an organic solvent such as dichloromethane.

-

Combine the organic extracts and evaporate to dryness.

-

Add an organic sedimentation agent like cyclohexane to the residue and heat to 65-80°C to dissolve.

-

Cool the solution to approximately 10°C to induce crystallization.

-

Isolate the crystals by filtration, wash with cold cyclohexane, and dry under reduced pressure.[14]

Method 2: Diketene-Acetone Adduct Mediated Synthesis

This alternative method avoids the formation of water as a byproduct.

Materials:

-

α-D-glucose

-

Diketene (B1670635) or 2,2,6-trimethyl-1,3-dioxin-4-one (diketene-acetone adduct)

-

Acetone (solvent)

-

Lewis acid or Brønsted acid catalyst

-

Dichloromethane (extraction solvent)

-

Cyclohexane (recrystallization solvent)

-

Aqueous sodium hydroxide solution

Procedure:

-

Combine α-D-glucose with either diketene or the diketene-acetone adduct in acetone in a stirred autoclave.

-

Add a catalytic amount of a Lewis acid or a Brønsted acid.

-

Heat the reaction mixture, typically for several hours.

-

After cooling to room temperature, filter the reaction solution.

-

Neutralize the filtrate with a dilute aqueous sodium hydroxide solution.

-

Distill off the acetone under vacuum.

-

Extract the remaining residue multiple times with dichloromethane.

-

Combine the organic extracts and evaporate to dryness under vacuum.

-

Recrystallize the resulting solid from cyclohexane to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[15]

Visualizing Workflows and Pathways

To aid in the practical application of this information, the following diagrams illustrate key processes related to the procurement and synthesis of this compound.

Caption: A workflow for qualifying suppliers of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

References

- 1. 1,2:5,6-Di-O-isopropylidene-a- D -glucofuranose 98 582-52-5 [sigmaaldrich.com]

- 2. A15568.22 [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. keyorganics.net [keyorganics.net]

- 7. biosynth.com [biosynth.com]

- 8. siddhivinayakaspechem.com [siddhivinayakaspechem.com]

- 9. This compound or 1,2,5,6-diisopropylidene-D-glucose Manufacturer [mubychem.com]

- 10. CAS 582-52-5 Wholesale & Bulk Supplier Manufacturer, this compound For Sale | Fortuna [fortunachem.com]

- 11. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 12. colorkem.com [colorkem.com]

- 13. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 14. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 15. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

historical development of diacetone-D-glucose synthesis

An In-depth Technical Guide to the Historical Development of Diacetone-D-Glucose Synthesis

Introduction

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, commonly known as this compound (DAG), is a pivotal intermediate in carbohydrate chemistry and the synthesis of numerous pharmaceuticals.[1][2] Its strategic importance lies in its structure: the isopropylidene (acetonide) groups protect the hydroxyls at the C1, C2, C5, and C6 positions, leaving the C3 hydroxyl group selectively available for further chemical modification.[2] This feature makes DAG an invaluable chiral building block for the synthesis of complex molecules, including modified sugars, nucleosides, and various therapeutic agents.[2] This guide provides a comprehensive overview of the historical evolution of its synthesis, presenting comparative data and detailed experimental protocols for key methodologies.

Historical Development of Synthesis

The foundation for this compound synthesis was laid in 1895 by the pioneering work of Emil Fischer. He demonstrated that monosaccharides containing sterically adjacent cis-hydroxyl groups could react with ketones or aldehydes in the presence of acid catalysts to form the corresponding acetals.[3][4]

1. The Classical Fischer Method (Brønsted Acid Catalysis)

The original methods involved the reaction of D-glucose with acetone (B3395972) using strong Brønsted acids like concentrated sulfuric acid (H₂SO₄), zinc chloride (ZnCl₂), or phosphorus pentoxide (P₄O₁₀) as catalysts.[3][4] Sulfuric acid became the most common choice. The primary challenge in this synthesis is the removal or binding of the water produced during the ketalization reaction, as its presence can inhibit the reaction and reduce yields.[3][4][5] Early procedures often involved vigorous stirring of anhydrous glucose in a large excess of acetone with a catalytic amount of acid at room temperature or below. While effective, these methods could lead to side reactions, including the self-condensation of acetone or degradation of the desired product over long reaction times.[6]

2. The Evolution to Lewis Acid Catalysis

To overcome the disadvantages of strong Brønsted acids, which included harsh reaction conditions and the formation of by-products, subsequent research focused on milder and more efficient catalysts. This led to the widespread adoption of Lewis acids. Notable Lewis acid catalysts include:

-

Boron Trifluoride Etherate (BF₃·OEt₂): This has become a particularly preferred catalyst for industrial-scale production, allowing for high conversions without the need for separate dehydrating agents, often by conducting the reaction under pressure at elevated temperatures.[4]

-

Metal Halides: Salts such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and copper(II) sulfate (B86663) (CuSO₄) have been successfully employed.[7] Ferric chloride, for instance, has been used in conjunction with ultrasound to accelerate the reaction.

-

Other Catalysts: Iodine has also been reported as an effective catalyst for the acetonation of glucose.

These modern methods generally offer better control over the reaction, improved yields, and simpler workup procedures compared to the classical sulfuric acid protocol.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various reported synthesis methods for this compound, allowing for a clear comparison of their efficiency.

| Catalyst System | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |

| Conc. H₂SO₄ | Room Temp. (20-25°C) | 1 hour | 69% | [6] |

| Conc. H₂SO₄ / Anhydrous CuSO₄ | Room Temp. | 18 hours | 55% | [7] |

| Conc. H₂SO₄ | -8°C to 20°C | 45 minutes | ~90% (crude + recovered) | [5] |

| Boron Trifluoride Etherate (BF₃·OEt₂) | 90°C | 4.5 hours | 58-63% | [3] |

| Boron Trifluoride Etherate (BF₃·OEt₂) | 85-120°C (under pressure) | Not specified | 62% | [4] |

Experimental Protocols

This section provides detailed methodologies for two representative synthesis protocols: the classical sulfuric acid method and a modern Lewis acid-catalyzed industrial process.

Protocol 1: Classical Synthesis using Sulfuric Acid

This protocol is adapted from a reported lab-scale synthesis.[7]

Materials:

-

D-glucose (anhydrous): 5.0 g

-

Dry Acetone: 250 mL

-

Concentrated Sulfuric Acid (H₂SO₄): 1.2 mL

-

Anhydrous Copper(II) Sulfate (CuSO₄): 15 g

-

Sodium Bicarbonate solution (saturated)

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a 500 mL flask containing dry acetone (250 mL), add D-glucose (5.0 g). Begin vigorous stirring at room temperature.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (1.2 mL) to the suspension. Stir the mixture at room temperature for 6 hours.

-

Dehydration: Add anhydrous copper(II) sulfate (15 g) to the reaction mixture to act as a dehydrating agent. Continue stirring for an additional 8 hours and then leave the mixture to stand overnight.

-

Neutralization: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7).

-

Filtration: Filter the mixture to remove the copper sulfate and any other solids. Wash the solid residue with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting syrup in dichloromethane and wash with water.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent like cyclohexane (B81311) or a petroleum ether/ethyl acetate (B1210297) mixture to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Protocol 2: Modern Industrial Synthesis using a Lewis Acid

This protocol is based on an industrial process described in patent literature using boron trifluoride etherate.[4]

Materials:

-

Anhydrous α-D-glucose: 3.66 kg (20.32 mol)

-

Acetone: 75 L

-

Boron Trifluoride-diethylether complex (BF₃·OEt₂): 31 mL

-

Aqueous Sodium Hydroxide solution

-

Dichloromethane: ~40 L

-

Cyclohexane: 22.5 L

Procedure:

-

Reaction Setup: Charge a suitable pressure autoclave with anhydrous α-D-glucose (3.66 kg). Add a mixture of acetone (75 L) and boron trifluoride-diethylether complex (31 mL).

-

Reaction: Heat the reaction mixture in the sealed autoclave to a temperature between 85°C and 120°C. The internal pressure will rise to between 2.5 and 5.5 bar. Maintain these conditions while stirring.

-

Solvent Exchange: After the reaction is complete, distill off the volatile components (acetone and by-products) while replacing the distilled volume with fresh acetone until approximately 1.3 times the original reaction volume has been exchanged.

-

Workup: Cool the reaction mixture and evaporate it down at a temperature of 30-70°C.

-

Neutralization: Mix the residue with an aqueous solution of a base (e.g., NaOH) to neutralize the acid catalyst.

-

Extraction: Extract the neutralized mixture three times with dichloromethane (e.g., 1 x 15 L, 2 x 13 L).

-

Concentration: Combine the organic extracts and remove the dichloromethane under vacuum.

-

Crystallization: Mix the resulting residue with cyclohexane (22.5 L) and heat to 70°C to dissolve the product.

-

Isolation: Cool the solution to 10°C and stir for 2 hours to induce crystallization. Filter the resulting crystal suspension, wash the crystalline residue with cold cyclohexane, and dry under reduced pressure at 40°C to yield the final product.

Visualizations

The following diagrams illustrate the general experimental workflow for this compound synthesis and the historical progression of the catalytic methods employed.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Historical evolution of catalysts for this compound synthesis.

References

- 1. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 4. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 5. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]

- 6. FR2655347A1 - Process for the synthesis of monosaccharide acetonides and/or their functionalised derivatives, from mono-, di- or polysaccharides - Google Patents [patents.google.com]

- 7. dergipark.org.tr [dergipark.org.tr]

A Deep Dive into the Conformational Landscape of Diacetone-D-Glucose: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the conformational preferences of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose (DAG). As a pivotal intermediate in the synthesis of various carbohydrate-based therapeutics and chiral auxiliaries, a thorough understanding of its three-dimensional structure is paramount for rational drug design and asymmetric synthesis.[1][2] This document outlines the key computational methodologies, experimental validation techniques, and presents a synthesized view of the expected conformational landscape.

Introduction to the Conformational Flexibility of this compound

This compound is a protected derivative of D-glucose in which the 1,2- and 5,6-hydroxyl groups are masked by isopropylidene ketals. This protection locks the molecule in a furanose form, a five-membered ring, which is inherently more flexible than the more common six-membered pyranose ring. The overall conformation of DAG is determined by the puckering of the central furanose ring and the two appended 1,3-dioxolane (B20135) rings.

The furanose ring can adopt a variety of conformations, which are typically described as either envelope (E) or twist (T) forms. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. The puckering of the two dioxolane rings also contributes to the overall shape and stability of the molecule.

Theoretical Calculations of Conformational Isomers

Theoretical calculations are indispensable tools for mapping the potential energy surface of flexible molecules like this compound and identifying the most stable conformers. A combination of molecular mechanics and quantum mechanical methods is often employed to achieve a balance between computational cost and accuracy.[3]

Computational Methodologies

A robust computational protocol for investigating the conformation of this compound would typically involve the following steps:

-

Initial Conformational Search: A broad exploration of the conformational space is initially performed using molecular mechanics (MM) methods, such as the MMFF94 or AMBER force fields. This search helps to identify a wide range of possible low-energy structures.

-

Geometry Optimization with Density Functional Theory (DFT): The structures obtained from the molecular mechanics search are then used as starting points for geometry optimization at a higher level of theory, most commonly Density Functional Theory (DFT).[4][5] A popular and effective choice for carbohydrate systems is the B3LYP functional with a Pople-style basis set, such as 6-31G(d,p) or a larger one for higher accuracy.[6] This step refines the geometries and provides more accurate relative energies of the different conformers.

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energies.

-

Solvation Effects: To model the behavior in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the DFT calculations to account for the influence of the solvent.

Expected Conformational Preferences and Quantitative Data

The solid-state conformation of a closely related tosylated derivative of this compound has been determined by X-ray crystallography to be a distorted envelope, providing a key reference point.[7][8] In this structure, four of the furanose ring atoms are nearly coplanar, with the fifth atom out of the plane.

A hypothetical summary of relative energies for the most plausible furanose ring conformations of this compound, as would be determined by DFT calculations, is presented in Table 1.

| Conformer | Ring Puckering | Relative Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Aqueous) |

| 1 | ³T₂ (Twist) | 0.00 | 0.00 |

| 2 | E₃ (Envelope) | 0.85 | 0.95 |

| 3 | ²T₃ (Twist) | 1.50 | 1.65 |

| 4 | ⁴E (Envelope) | 2.10 | 2.30 |

| 5 | E₄ (Envelope) | 2.50 | 2.75 |

Note: The data in this table are illustrative and represent typical energy differences that would be expected from DFT calculations at the B3LYP/6-31G(d,p) level of theory with a PCM solvation model for aqueous solution.

Experimental Validation of Theoretical Models

Experimental techniques are crucial for validating the results of theoretical calculations and providing a complete picture of the conformational landscape in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[9]

NMR Spectroscopy

Conformational analysis in solution is primarily achieved through the analysis of various NMR parameters:

-

¹H-¹H Coupling Constants (J-couplings): The vicinal coupling constants (³JHH) between protons on adjacent carbon atoms are highly dependent on the dihedral angle between them, as described by the Karplus equation. By comparing the experimentally measured coupling constants with those calculated for each theoretical conformer, the predominant conformation in solution can be determined.

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons. The observation of an NOE between two protons indicates that they are close in space (typically < 5 Å), which can help to distinguish between different conformers.

Experimental Protocol: NMR Analysis

A typical experimental protocol for the conformational analysis of this compound using NMR would involve:

-

Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Data Acquisition: Acquire a suite of high-resolution 1D and 2D NMR spectra, including:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY) to establish proton-proton connectivity.

-

Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to identify through-space proton proximities.

-

-

Data Analysis:

-

Assign all proton and carbon resonances using the 2D NMR data.

-

Extract the ³JHH values from the high-resolution ¹H NMR spectrum.

-

Analyze the NOESY/ROESY spectra to identify key spatial correlations.

-

Compare the experimental ³JHH values and NOE constraints with the values predicted from the theoretically calculated low-energy conformers.

-

Visualizing Conformations and Workflows

Visual representations are essential for understanding the complex relationships in conformational analysis. The following diagrams, generated using the DOT language, illustrate key concepts.

Conclusion

The conformational analysis of this compound is a multifaceted challenge that requires a synergistic approach, integrating theoretical calculations with experimental validation. While the furanose ring's flexibility leads to a complex potential energy surface, computational methods like DFT can effectively identify the most probable low-energy conformations. NMR spectroscopy serves as the gold standard for validating these theoretical models in solution by providing detailed structural information through J-couplings and NOEs. A comprehensive understanding of the conformational preferences of this compound is critical for its effective use in drug development and other applications where its three-dimensional structure dictates its function. This guide provides a framework for researchers to approach the conformational analysis of this important molecule and its derivatives.

References

- 1. goldbio.com [goldbio.com]

- 2. scbt.com [scbt.com]

- 3. "Turning density functional theory calculations into molecular mechanic" by Christopher A. Myers [scholarsarchive.library.albany.edu]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose [mdpi.com]

- 9. This compound(582-52-5) 1H NMR spectrum [chemicalbook.com]

The Genesis of a Versatile Chiral Building Block: A Technical Guide to the Discovery and Initial Applications of Diacetone-D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and foundational applications of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This selectively protected derivative of D-glucose has become an indispensable tool in organic synthesis, serving as a cornerstone for the creation of complex, stereochemically defined molecules. Its journey from a laboratory curiosity to a key industrial intermediate is a testament to the power of fundamental carbohydrate chemistry.

Discovery: Building on the Shoulders of a Giant

The story of this compound begins with the pioneering work of the Nobel laureate Emil Fischer. In 1895, Fischer reported the reaction of monosaccharides with aldehydes and ketones in the presence of an acid catalyst, such as sulfuric acid, zinc chloride, or phosphorus (V) oxide, to form acetals.[1][2] This groundbreaking work laid the essential chemical foundation for the protection of hydroxyl groups in carbohydrates, a critical step in enabling selective modifications at other positions.

While the exact first synthesis of this compound is not extensively documented in readily available historical records, it is a direct application of Fischer's acetal (B89532) formation methodology. The reaction involves treating D-glucose with an excess of acetone (B3395972) in the presence of a suitable acid catalyst. This process selectively protects the 1,2- and 5,6-hydroxyl groups by forming stable isopropylidene ketals, leaving the C-3 hydroxyl group available for further chemical transformations.[3][4][5] This selective protection is what makes this compound such a valuable and versatile chiral synthon in synthetic chemistry.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white crystalline solid.[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (3aR,5R,5aR,8aR,8bS)-2,2,7,7-tetramethyl-tetrahydro-5H-bis([3]dioxolo)[4,5-b:4',5'-d]pyran-5-ol | [4] |

| CAS Number | 582-52-5 | [3][6][7] |

| Molecular Formula | C₁₂H₂₀O₆ | [3][6][7] |

| Molar Mass | 260.28 g/mol | [3][4][6] |

| Melting Point | 105 - 115 °C | [8] |

| Optical Rotation [α]D²⁰ | -17 ± 2° (c=2 in H₂O) | [7] |

| Solubility | Soluble in acetone, ethanol, and chloroform. Slightly soluble in water and petroleum ether. | [4][9] |

| Technique | Key Data | Reference |

| ¹³C NMR | Spectra available in public databases. | [10] |

| Mass Spectrometry (GC-MS) | Spectra available in public databases. | [10] |

| Infrared (IR) Spectroscopy (ATR-IR) | Spectra available in public databases. | [10] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound has been optimized over the years, with various catalysts and reaction conditions being employed to improve yield and efficiency. Below are detailed methodologies for two common laboratory-scale preparations.

Synthesis using Boron Trifluoride Etherate as a Catalyst

This method provides a relatively high yield of the desired product.

Materials:

-

Anhydrous α-D-glucose

-

Acetone

-

Boron trifluoride-diethyl ether complex (boron trifluoride etherate)

-

Dichloromethane

-

1% Sodium hydroxide (B78521) solution

Procedure:

-

In a reaction vessel flushed with an inert gas, combine 3.66 kg (20.32 mol) of anhydrous α-D-glucose with a mixture of 75 liters of acetone and 31 ml of boron trifluoride-diethylether complex.

-

Heat the reaction mixture in a suitable autoclave under pressure (2.5 to 5.5 bar) at a temperature between 85°C and 120°C.

-

Distill off the volatile components and replace the distilled volume with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.

-

Cool the reaction mixture and evaporate it down at a temperature of 30°C to 70°C.

-

Neutralize the mixture with an aqueous solution of a base.

-

Extract the residue with an organic solvent such as dichloromethane.

-

Combine the organic extracts and evaporate to dryness in vacuo.

-

Add cyclohexane to the residue and heat the mixture to 65-80°C to dissolve the product.

-

Cool the solution to approximately 10°C to induce crystallization.

-

Isolate the crystals by filtration, wash with cold cyclohexane, and dry under reduced pressure.

Expected Yield: Approximately 62% of the theoretical yield.[2]

Synthesis using Diketene (B1670635) and a Lewis Acid Catalyst

This alternative procedure avoids the production of water as a byproduct.

Materials:

-

Anhydrous α-D-(+)-glucose

-

Diketene or 2,2,6-trimethyl-1,3-dioxin-4-one (diketene-acetone adduct)

-

Acetone

-

Boron trifluoride-diethylether complex (or another suitable Lewis/Brønsted acid)

-

Dichloromethane

-

Cyclohexane

-

1% Sodium hydroxide solution

Procedure:

-

Dissolve 54.1 g (300 mmol) of anhydrous α-D-(+)-glucose and 26.5 g (300 mmol) of diketene in 1.1 liters of acetone.

-

Add a catalytic amount of boron trifluoride-diethylether complex (e.g., 0.85 g, 5.2 mmol).

-

Heat the reaction mixture in a stirred autoclave to 90°C for approximately 4.5 hours.

-

After cooling to room temperature, filter the solution and neutralize it with 350 ml of 1% sodium hydroxide solution.

-

Distill off the acetone in vacuo.

-

Extract the aqueous residue three times with dichloromethane.

-

Combine the organic extracts and evaporate to dryness in vacuo.

-

Recrystallize the resulting solid from cyclohexane to obtain colorless crystals of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Expected Yield: Approximately 63% of the theoretical yield.[2]

Initial Applications: A Gateway to Complex Molecules

The primary initial application of this compound was its use as a versatile intermediate in organic synthesis. Its unique structure, with a single free hydroxyl group at the C-3 position, allows for a wide range of chemical manipulations.[3][5]

The Reichstein Process for Vitamin C Synthesis

One of the most significant early industrial applications of a diacetone-protected sugar was in the Reichstein process, developed in 1933 for the synthesis of ascorbic acid (Vitamin C).[11] While this process technically uses diacetone-L-sorbose, the underlying principle of using acetone to protect hydroxyl groups is the same as in the synthesis of this compound. This multi-step process was a landmark achievement in industrial organic synthesis.[11]

The key steps of the Reichstein process are as follows:

-

Hydrogenation of D-glucose: D-glucose is catalytically hydrogenated to D-sorbitol.

-

Microbial Oxidation: D-sorbitol is oxidized to L-sorbose through fermentation using Acetobacter species.

-

Acetal Protection: The four hydroxyl groups of L-sorbose are protected by reacting it with acetone in the presence of an acid to form diacetone-L-sorbose.

-

Oxidation: The diacetone-L-sorbose is then oxidized with potassium permanganate (B83412) to form 2-keto-L-gulonic acid.

-

Lactonization: The final step involves a ring-closing reaction (lactonization) to yield L-ascorbic acid (Vitamin C).[11]

The overall yield of Vitamin C from glucose in the Reichstein process is approximately 60%.

Chiral Synthon and Intermediate for Sugar Derivatives

This compound quickly became a valuable chiral starting material for the enantioselective synthesis of natural products and other biologically active compounds.[4] Its rigid furanose structure and the defined stereochemistry of its chiral centers make it an excellent scaffold for building complex molecules. It serves as a starting material for the preparation of numerous partially substituted sugars, which are crucial for research in glycobiology and for the development of carbohydrate-based therapeutics.[6]

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the key processes described in this guide, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. tandfonline.com [tandfonline.com]

- 2. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 3. Reichstein process - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]

- 6. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]

- 7. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Page loading... [guidechem.com]

- 11. US5998634A - One-step synthesis of vitamin-C (L-ascorbic acid) - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of Diacetone-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for diacetone-D-glucose (CAS No. 582-52-5), a key intermediate in pharmaceutical synthesis and biochemical research.[1][2][3] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. This compound is a white to light yellow crystalline powder.[1][4] It is characterized as a hygroscopic solid, meaning it readily absorbs moisture from the air.[5]

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₆ |

| Molecular Weight | 260.28 g/mol |

| Appearance | White to light yellow crystalline powder |

| Odor | Odorless |

| Melting Point | 107 - 113 °C |

| Boiling Point | 362.8 °C at 760 mmHg |

| Flash Point | 173.2 °C |

| Density | 1.214 g/cm³ |

| Water Solubility | Slightly soluble (13 g/L at 25 °C) |

| Storage Temperature | Recommended: -20°C in a freezer to maintain product quality. |

Toxicological Data

Toxicological information is critical for assessing the potential health hazards of a substance. For this compound, the available data is limited, with no specific information on skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5] The primary acute toxicity data available is for oral ingestion in mice.

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects Observed |

| LD50 (Lethal Dose, 50%) | Oral | Mouse | 4 g/kg | Behavioral - analgesia |

Source:[7]

It is important to note that the toxicological properties have not been fully investigated.[8] Therefore, it should be handled with the care due to a chemical with a partially unknown toxicological profile.

Hazard Identification and Classification

Based on available data, this compound is not classified as a hazardous substance.[5] However, it is hygroscopic and can be irritating upon contact.[5]

-

Physical and Chemical Hazards: None identified, though it is hygroscopic.[5]

-

Health Hazards: The product contains no substances which at their given concentration are considered to be hazardous to health.[5]

-

Environmental Hazards: It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[5] Due to its water solubility, it is likely to be mobile in the environment and may spread in water systems.[5]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.

-

Handling:

-

Storage:

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for preventing exposure.

-

Engineering Controls:

-

Ensure adequate ventilation.[5] Use of a chemical fume hood is recommended for procedures that may generate dust.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9][10] Chemical-impermeable gloves are recommended.[11]

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH/MSHA approved respirator may be necessary.

-

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][10][11]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[5][10][11]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[5][11]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention.[5][10][11]

Accidental Release Measures

A clear and practiced spill response plan is vital for mitigating the impact of an accidental release.

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Containment and Cleaning Up:

Below is a logical workflow for handling a this compound spill.

Caption: Workflow for handling a this compound spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[5][11]

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[5][9][10]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[5][9][10]

Stability and Reactivity

-

Reactivity: No hazardous reactions have been reported.[5]

-

Chemical Stability: The product is stable under normal conditions but is hygroscopic.[5]

-

Conditions to Avoid: Incompatible materials.

-

Hazardous Decomposition Products: Under fire conditions, carbon monoxide (CO) and carbon dioxide (CO₂) may be formed.[5][9][10]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[5]

Experimental Protocols

The single piece of quantitative toxicological data found is an LD50 value in mice.[7] A standard acute oral toxicity study (like OECD Guideline 423) would typically involve the administration of the substance to a group of fasted animals at one of a series of fixed dose levels. The animals are then observed for a defined period for signs of toxicity and mortality. The LD50 value is the statistically estimated dose that would be lethal to 50% of the animals.

For the missing data points, such as skin and eye irritation, standardized tests (e.g., OECD Guidelines 404 and 405, respectively) would typically be conducted. These involve applying the substance to the skin or into the eye of laboratory animals and observing for signs of irritation over a set period. However, no results from such studies for this compound were found.

Conclusion

This compound is a valuable chemical intermediate with a generally low hazard profile based on available data. However, the lack of comprehensive toxicological information necessitates a cautious approach to its handling. By adhering to the guidelines outlined in this document, including the use of appropriate personal protective equipment, proper storage, and established emergency procedures, researchers, scientists, and drug development professionals can safely work with this compound.

References

- 1. This compound | 582-52-5 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 4. (-)-diacetone-α-D-glucose, CAS No. 582-52-5 - iChemical [ichemical.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | CAS#:582-52-5 | Chemsrc [chemsrc.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving Diacetone-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a pivotal intermediate in carbohydrate chemistry and a versatile chiral building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and modified nucleosides.[1][2][3] Its rigid furanose structure, with two isopropylidene protecting groups at the 1,2 and 5,6 positions, leaves a single, reactive hydroxyl group at the C-3 position, enabling precise chemical modifications.[1][4] This guide provides a comprehensive overview of the core reaction mechanisms involving this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of key transformations.

Synthesis of this compound

The most common method for synthesizing this compound is the acid-catalyzed reaction of D-glucose with acetone.[5][6][7][8] Various acids, both Brønsted and Lewis acids, can be employed as catalysts, each with its own set of advantages and disadvantages regarding reaction time, yield, and environmental impact.[5][6] The water produced during the reaction must be removed to drive the equilibrium towards the product.[5]

| Catalyst | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H₂SO₄ | D-glucose, Acetone | Room Temperature | 12-24 | ~72 | [8][9] |

| Iodine | D-glucose, Acetone | 62 (reflux) | 5 | ~75 | [1] |

| BF₃·OEt₂ | D-glucose, Acetone | 88-115 | Not Specified | 62 | [5] |

| BF₃·OEt₂ | D-glucose, Diketene, Acetone | 90 | 4.5 | 63 | [6] |

| Antimony Pentachloride | D-glucose, Acetone, Molecular Sieves 3A | 60 (reflux) | 8 | 72.4 | [10] |

-

To a stirred solution of 120 ml of concentrated sulfuric acid in 3 liters of acetone, 125 g of powdered D-glucose is added.[8]

-

The mixture is stirred vigorously at room temperature overnight.[8]

-

The reaction mixture is then cooled to 10°C, and gaseous ammonia (B1221849) is bubbled through while maintaining the temperature below 25°C to neutralize the acid.[8]

-

The solid ammonium (B1175870) sulfate (B86663) is filtered off, and the filtrate is concentrated under reduced pressure.[8]

-

The resulting residue is treated with 1 liter of water and extracted three times with 300 ml of dichloromethane (B109758).[8]

-

The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and concentrated to yield the crude this compound, which can be further purified by recrystallization from cyclohexane.[6][8]

Caption: Acid-catalyzed formation of this compound.

Core Reactions of this compound

The free hydroxyl group at the C-3 position is the primary site for a variety of chemical transformations, making this compound a versatile starting material for the synthesis of numerous derivatives.

The oxidation of the C-3 hydroxyl group to a ketone is a key step in the synthesis of rare sugars and other complex molecules.[9][11] This transformation allows for the introduction of new stereocenters and functional groups.

| Oxidizing Agent | Co-reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| TEMPO/NaOCl | KBr | Dichloromethane | Not Specified | Not Specified | High | [9] |

| DMSO/Ac₂O | None | DMSO/Acetic Anhydride | 20-25 | 24 h | Not specified for ketone, subsequent reduction to allofuranose | [12] |

| RuO₂/IO₄⁻ | None | Not Specified | Not Specified | Not Specified | Not Specified | [11] |

-

In a three-neck reaction vessel, dissolve this compound (7 g, 26.9 mmol) in dichloromethane (50 ml).[9]

-

Add TEMPO (catalytic amount) and an aqueous solution of potassium bromide.[9]

-

Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite (B82951) dropwise while vigorously stirring.[9]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.

Caption: Oxidation of this compound at the C-3 position.

The two isopropylidene groups exhibit different reactivities towards acidic hydrolysis, allowing for the selective removal of the 5,6-O-isopropylidene group to yield 1,2-O-isopropylidene-α-D-glucofuranose.[7][13] This exposes the primary hydroxyl group at C-6 and the secondary hydroxyl at C-5 for further reactions.

| Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 75% Acetic Acid | Water | Not Specified | - | 88 | [13] |

| 50% Aqueous Acetic Acid | Water | Room Temperature | 6 + overnight | High | [7] |

-

Dissolve this compound in 50% aqueous acetic acid.[7]

-

Stir the solution gently at room temperature for 6 hours and then let it stand overnight.[7]

-

Monitor the reaction progress by TLC until the starting material is completely converted to a slower-moving product.[7]

-

After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude 1,2-O-isopropylidene-α-D-glucofuranose.

Caption: Workflow for selective deprotection and subsequent reactions.

This compound in Drug Development

This compound is a valuable chiral synthon in the synthesis of a variety of biologically active molecules.[3][14][15] Its rigid, predetermined stereochemistry is transferred to the target molecule, which is crucial for the efficacy and safety of many drugs.

The selective reactivity of the hydroxyl groups, once deprotected, allows for the synthesis of a wide range of modified sugars. For instance, it serves as a starting material for the synthesis of L-idose and L-acovenose.[16]

This compound is a key starting material in the synthesis of modified nucleosides, which are fundamental in the development of antiviral and anticancer drugs. The sugar moiety can be chemically altered to enhance the therapeutic properties of the nucleoside.

Caption: this compound as a chiral template in synthesis.

References

- 1. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 4. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]

- 5. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 6. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. prepchem.com [prepchem.com]

- 9. reposit.library.du.ac.bd:8080 [reposit.library.du.ac.bd:8080]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Diacetone-glucose architecture as a chirality template. Part 9.1 Enantioselective synthesis of (R)-mevalonolactone and (R)-[2H9]mevalonolactone on carbohydrate template - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. bccollegeasansol.ac.in [bccollegeasansol.ac.in]

- 14. organicreactions.org [organicreactions.org]

- 15. Synthesis of Natural and Sugar-Modified Nucleosides Using the Iodine/Triethylsilane System as N-Glycosidation Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

The Versatility of Diacetone-D-Glucose: A Technical Guide to Novel Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose (DAG), formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a readily available and cost-effective chiral building block derived from D-glucose. Its utility in organic synthesis stems from the selective protection of four of the five hydroxyl groups of glucose, leaving the C-3 hydroxyl group accessible for a wide range of chemical transformations. This unique structural feature has positioned DAG as a pivotal starting material in the stereoselective synthesis of complex carbohydrates, modified nucleosides, and other biologically active molecules. This technical guide provides an in-depth exploration of the potential of this compound in two distinct and novel synthetic routes: the synthesis of a key precursor for L-iduronate, a crucial component of heparin sulfate (B86663), and the asymmetric synthesis of chiral sulfoxides. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the application of these methodologies in research and development settings.

Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (this compound)

The foundational step for utilizing this compound is its efficient synthesis from D-glucose. The reaction involves the protection of the hydroxyl groups at the 1,2 and 5,6 positions by forming isopropylidene ketals.

Experimental Protocol:

Anhydrous α-D-glucose (3.66 kg, 20.32 mol) is added to a reaction vessel flushed with a protective gas. A mixture of 75 liters of acetone (B3395972) and 31 ml of boron trifluoride-diethylether complex is then added.[1] The reaction mixture is heated to a temperature range of 88° to 115° C under a pressure of 2.5 to 5.5 bar.[1] During the reaction, volatile components are distilled off and replaced with fresh acetone. After completion, the reaction mixture is evaporated to approximately half its original volume.[1] The mixture is then diluted with a 2N sodium hydroxide (B78521) solution and acetone.[1] Following another evaporation step, the product is extracted with dichloromethane.[1] The combined organic extracts are evaporated, and the residue is recrystallized from cyclohexane (B81311) by heating to 70° C and then cooling to 10° C.[1] The resulting crystals are filtered, washed with cyclohexane, and dried under reduced pressure at 40° C to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 62% | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 107-113 °C | [2] |

| Specific Rotation ([α]D) | -17° to -19° (c=2, H2O) | [2] |

| Molecular Formula | C12H20O6 | [3] |

| Molecular Weight | 260.28 g/mol | [3] |

Novel Synthetic Route 1: Synthesis of an L-Iduronate Precursor

L-iduronic acid is a critical component of glycosaminoglycans like heparin and heparan sulfate. The following multi-step synthesis transforms this compound into a key aldehyde intermediate, which can then be converted to an L-iduronate donor. This route leverages the chirality of DAG to establish the desired stereochemistry.

Synthetic Workflow:

Caption: Synthetic pathway from this compound to an L-Iduronate precursor.

Experimental Protocols:

Step 1: Synthesis of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (2)

To a solution of this compound (1) in DMF, sodium hydride is added, and the mixture is stirred. Benzyl bromide is then added, and the reaction is stirred for 2 hours at room temperature.[4] After completion, the excess sodium hydride is quenched with methanol. The mixture is evaporated to a syrup, which is then dissolved in ether and washed with water and brine. The organic layer is dried over magnesium sulfate and evaporated to yield the product.[4]

Step 2: Synthesis of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose (3)

3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (2) is dissolved in 75% aqueous acetic acid.[5] The reaction is stirred until completion, as monitored by TLC. The product is then worked up to yield the diol.

Step 3: Synthesis of 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-dialdose (4)

The diol (3) (0.43 g) is dissolved in a mixture of water (3 mL) and DCM (3 mL). Sodium periodate (B1199274) (NaIO4) (0.63 g, 2.13 mmol) is added portion-wise over 20 minutes. The mixture is stirred at 30 °C for 1.5 hours. Ethanol (5 mL) is then added, and the salts are filtered off. The filtrate is extracted with DCM, and the combined organic layers are washed with water, dried over MgSO4, filtered, and concentrated to give the aldehyde product.[5]

Quantitative Data for Intermediates:

| Compound | Yield | Appearance | Spectroscopic Data | Reference |

| 2 | 98.4% | Syrup | - | [4] |

| 3 | 88% | - | - | [5] |

| 4 | 95% | Colorless syrup | ¹H and ¹³C NMR data are identical to those previously reported. | [5] |

Novel Synthetic Route 2: Asymmetric Synthesis of Chiral Sulfoxides

This compound can serve as a chiral auxiliary to direct the stereoselective synthesis of enantiomerically pure sulfoxides. This is achieved through the formation of diastereomeric sulfinates, followed by reaction with an organometallic reagent. The synthesis of optically pure oxisuran (B1678057), an immunosuppressive drug, exemplifies this methodology.

Synthetic Workflow:

Caption: Asymmetric synthesis of a chiral sulfoxide using a DAG-derived auxiliary.

Experimental Protocol:

The asymmetric synthesis of oxisuran involves the reaction of the α-lithio derivative of the N,N-dimethylhydrazone of a suitable ketone with either the (R)- or (S)-methanesulfinate of this compound. This reaction proceeds with complete inversion of chirality at the sulfur atom, yielding the corresponding α-(methylsulfinyl)methylhydrazone. Subsequent hydrolysis of the hydrazone with copper(II) chloride affords the optically pure β-keto sulfoxide.[6]

Quantitative Data:

Detailed quantitative data for this specific synthesis, including yields and spectroscopic characterization of the intermediates and final product, can be found in the primary literature reference.[6] The optical purity of the final sulfoxide products is typically determined by proton NMR spectroscopy using chiral shift reagents.[6]

Conclusion